molecular formula C6H10O5 B1210021 Conduritol epoxide CAS No. 23559-36-6

Conduritol epoxide

Cat. No.: B1210021
CAS No.: 23559-36-6
M. Wt: 162.14 g/mol
InChI Key: ZHMWOVGZCINIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conduritol epoxide is an epoxide resulting from the epoxidation of the double bond of a conduritol. It is a cyclitol, an epoxide and a tetrol. It derives from a conduritol.

Scientific Research Applications

Neurodegenerative Diseases

  • Amyotrophic Lateral Sclerosis (ALS) : Conduritol B epoxide preserved ganglioside distribution at the neuromuscular junction, delayed disease onset, improved motor function, and preserved motor neurons in a mouse model of ALS (Henriques et al., 2017).
  • Gaucher Disease and Parkinson's Disease : Inhibition of glucocerebrosidase with Conduritol B epoxide led to enhanced alpha-synuclein protein in cells and mice, providing a biological link between Gaucher disease and parkinsonism (Manning-Boğ et al., 2009).

Cancer Research

  • Breast Cancer : Conduritol B epoxide was found to sensitize breast cancer cells to chemotherapy, suggesting its potential as a therapeutic strategy to overcome chemoresistance in breast cancer (Zhou et al., 2017).

Cell Biology and Biochemistry

  • Glucosylceramide Metabolism : Conduritol B epoxide was shown to modulate membrane traffic along the endocytic pathway, suggesting a role in intracellular trafficking and potential implications for diseases like Gaucher disease (Sillence et al., 2002).

Insect Physiology

  • Subterranean Termites : The β-glucosidase of Formosan subterranean termites was found to be inactivated by Conduritol B epoxide, affecting cellulose degradation and glucose production in termites (Zhang et al., 2012).

Chemical Synthesis and Applications

  • Synthesis of Aminocyclitols : Conduritol B epoxide served as a precursor in the regio- and stereoselective synthesis of aminoinositols and 1,2-diaminoinositols, contributing to the field of organic chemistry (Serrano et al., 2005).

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWOVGZCINIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C2C(C1O)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859948
Record name 7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23559-36-6
Record name 1,2-Anhydro-3,4,5,6-alloinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023559366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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